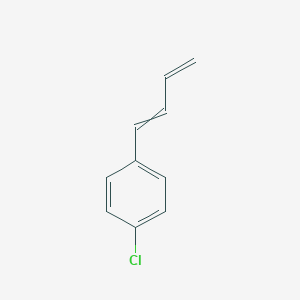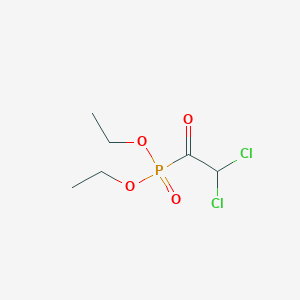
Diethyl (dichloroacetyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (dichloroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dichloroacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (dichloroacetyl)phosphonate typically involves the reaction of diethyl phosphite with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. A common procedure involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diethyl (dichloroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride are effective.
Major Products:
Substitution: Yields various substituted phosphonates.
Hydrolysis: Produces phosphonic acids.
Reduction: Results in the formation of reduced phosphonate derivatives.
Scientific Research Applications
Diethyl (dichloroacetyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethyl (dichloroacetyl)phosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes.
Comparison with Similar Compounds
Diethyl phosphonate: Lacks the dichloroacetyl group, making it less reactive in certain substitution reactions.
Dimethyl (dichloroacetyl)phosphonate: Similar structure but with methyl groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl (chloroacetyl)phosphonate: Contains a single chlorine atom, resulting in different reactivity and applications.
Uniqueness: Diethyl (dichloroacetyl)phosphonate is unique due to the presence of two chlorine atoms in the acetyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
25196-03-6 |
|---|---|
Molecular Formula |
C6H11Cl2O4P |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2,2-dichloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
UEKTXSMCLSCURV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


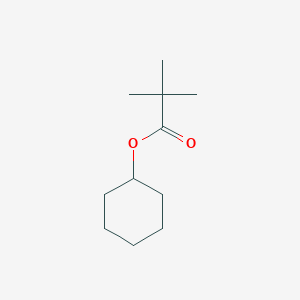

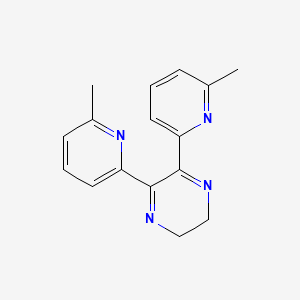

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
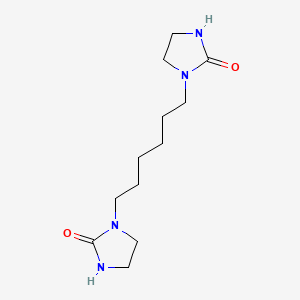
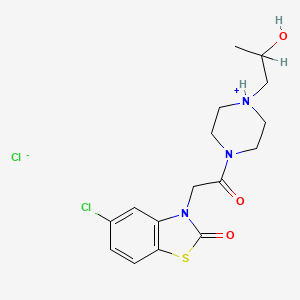
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
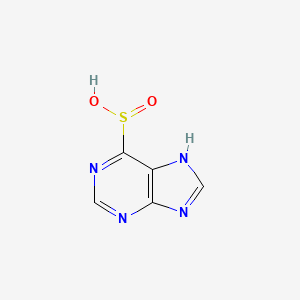


![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
